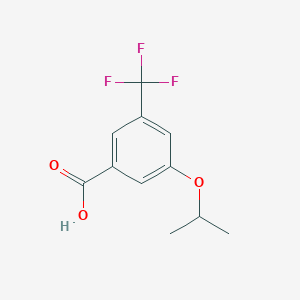![molecular formula C7H13NO B6152476 3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE, Mixture of diastereomers CAS No. 1559337-84-6](/img/new.no-structure.jpg)
3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-OXABICYCLO[410]HEPTAN-7-YLMETHANAMINE, a mixture of diastereomers, is a bicyclic amine compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE typically involves the following steps:
Diels-Alder Reaction: The initial step often involves a Diels-Alder reaction between a furan and an olefinic or acetylenic dienophile to form the bicyclic structure.
Epoxidation: The resulting compound undergoes epoxidation to introduce the oxirane ring.
Amination: Finally, the compound is subjected to amination to introduce the methanamine group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other functionalized derivatives .
Scientific Research Applications
3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
3-Oxabicyclo[3.2.0]heptan-2-one: A related compound used as a core building block in organic synthesis.
Uniqueness
3-OXABICYCLO[4.1.0]HEPTAN-7-YLMETHANAMINE is unique due to its specific combination of an oxirane ring and a cyclohexane ring, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
1559337-84-6 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-oxabicyclo[4.1.0]heptan-7-ylmethanamine |
InChI |
InChI=1S/C7H13NO/c8-3-6-5-1-2-9-4-7(5)6/h5-7H,1-4,8H2 |
InChI Key |
WDONDCVYDPRSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2C1C2CN |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



